molecular formula C19H15ClN2O3S B250769 N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

Cat. No. B250769
M. Wt: 386.9 g/mol
InChI Key: VIFLZGIXOTVKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. The purpose of

Mechanism of Action

The mechanism of action of N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves the inhibition of the JAK family of enzymes. These enzymes are involved in the signaling pathways of cytokines and growth factors, which play a crucial role in inflammation and immune response. By inhibiting these enzymes, N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide have been extensively studied in preclinical and clinical studies. The compound has been shown to reduce inflammation and modulate the immune response in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has also been shown to have antitumor activity in various cancer models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide in lab experiments include its high potency and specificity for JAK enzymes, which makes it an ideal tool for studying the JAK-STAT signaling pathway. However, the limitations of using this compound in lab experiments include its poor solubility in water and its potential toxicity at high doses.

Future Directions

For the research on N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide include the development of more potent and selective JAK inhibitors, the identification of new therapeutic applications for the compound, and the optimization of the synthesis method to produce higher yields of the compound with better purity. Additionally, the compound's potential toxicity and side effects need to be further studied to ensure its safety for clinical use.

Synthesis Methods

The synthesis method of N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-aminophenylthiophene-2-carboxamide in the presence of a base to form the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. The compound has been shown to inhibit the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these enzymes, N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can reduce inflammation and modulate the immune response.

properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

N-[3-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3S/c20-15-7-1-2-8-16(15)25-12-18(23)21-13-5-3-6-14(11-13)22-19(24)17-9-4-10-26-17/h1-11H,12H2,(H,21,23)(H,22,24)

InChI Key

VIFLZGIXOTVKDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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